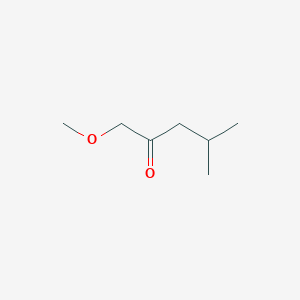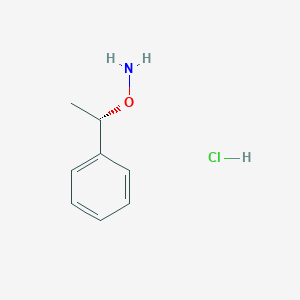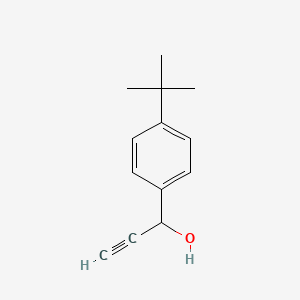
1-(4-Tert-butylphenyl)prop-2-yn-1-ol
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)prop-2-yn-1-ol, commonly known as TBPO, is a white, crystalline powder. It has a molecular formula of C13H16O and a molecular weight of 188.27 g/mol.
Molecular Structure Analysis
The InChI code for 1-(4-Tert-butylphenyl)prop-2-yn-1-ol is 1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(4-Tert-butylphenyl)prop-2-yn-1-ol is a white, crystalline powder. It is soluble in alcohol, acetone, and ether.Applications De Recherche Scientifique
Molecular Assembly Studies
Research into the molecular assembly of alkynols, including compounds like 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, has been explored. These studies focus on the intermolecular interactions and hydrogen-bonding patterns in the solid state, particularly in relation to transition metal complexes of Pt and Ni. The structural analysis of these complexes provides insights into patterns like tetramer formations and the influence of steric bulk on molecular complexity (Braga et al., 1997).
Synthesis of 4-Aryl-2-Naphthols
Alkynols, similar to 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, have been utilized in the synthesis of 4-aryl-2-naphthols through intramolecular Pd-mediated α-arylation. These compounds have applications in creating photochromic naphthopyrans, which are significant in the field of photochemistry and material sciences (Aiken et al., 2015).
Sterically Encumbered Systems
The study of sterically encumbered systems, involving derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, contributes to the synthesis of compounds with low-coordinate phosphorus centers. These compounds are significant for the development of new materials with unique chemical and physical properties (Shah et al., 2000).
Synthesis of Cyclometalated Complexes
Compounds like 1-(4-Tert-butylphenyl)prop-2-yn-1-ol are used in the synthesis of cyclometalated mononuclear piano-stool complexes. These complexes are studied for their DNA/protein binding capabilities and potential anticancer activity, highlighting their importance in biochemical and pharmaceutical research (Mukhopadhyay et al., 2015).
Enantioselective Synthesis
Enantioselective synthesis using homopropargyl alcohols, similar to 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, is a significant area of research. This process involves the use of lipases for asymmetric synthesis, contributing to the field of organic chemistry and the development of enantiomerically enriched compounds (Borowiecki & Dranka, 2019).
Photophysical Studies
The design and synthesis of novel molecules based on Donor-π-Acceptor strategies, which include derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, play a role in photophysical studies. These studies involve fluorescence resonance energy transfer (FRET) and are crucial for the development of new materials in optoelectronics and photonics (Pujar et al., 2017).
Olefin Metathesis Catalysts
Research involving 1-(4-Tert-butylphenyl)prop-2-yn-1-ol derivatives has been instrumental in the development of a method for preparing ruthenium indenylidene-ether olefin metathesis catalysts. These catalysts are significant in the field of organic synthesis and industrial chemistry (Jimenez et al., 2012).
Synthesis of Sterically Encumbered Unsymmetrical 9-Borafluorenes
The synthesis of sterically encumbered unsymmetrical 9-borafluorenes, involving derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, contributes to the study of new compounds with unique structural and electronic properties. These compounds are important for the development of novel materials in organometallic chemistry (Wehmschulte et al., 2001).
Synthesis of Oligophenyl Based Cruciforms
The synthesis and spectroscopy of oligophenyl-based cruciforms, including derivatives of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, are explored for their potential in creating materials with unique optical properties. This research is significant in the field of organic electronics and photonics (Nehls et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKPCBWQFWORLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245678 | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)prop-2-yn-1-ol | |
CAS RN |
86604-02-6 | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)
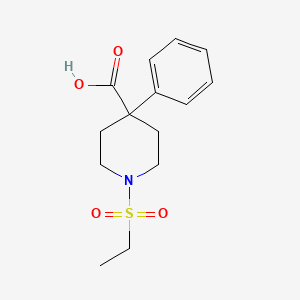
![13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B3388215.png)
![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)
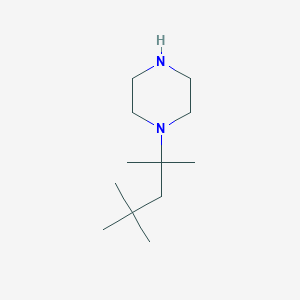
![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)
![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)
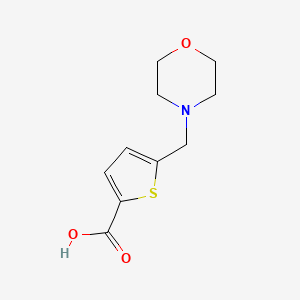
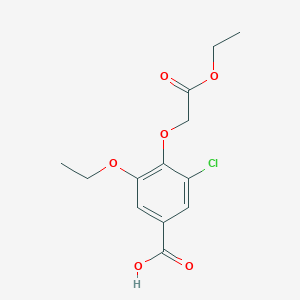

![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3388267.png)
